PK 11195

Description

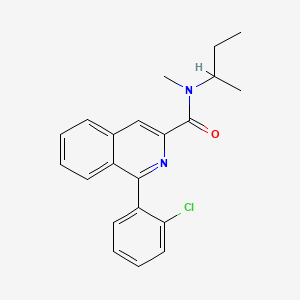

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PK 11195: A Deep Dive into its Mechanism of Action in Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in this intricate process is the activation of microglia, the resident immune cells of the brain. In their activated state, microglia release a cascade of pro-inflammatory mediators that can contribute to neuronal damage. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, has emerged as a promising therapeutic target for modulating neuroinflammation. Its expression is significantly upregulated in activated microglia, making it a valuable biomarker for the extent of neuroinflammation.[1][2] PK 11195, a specific high-affinity ligand for TSPO, has been extensively studied for its neuroprotective and anti-inflammatory properties.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Translocator Protein (TSPO)

This compound exerts its primary effects by binding to the translocator protein (TSPO), an 18 kDa protein predominantly found on the outer mitochondrial membrane.[4] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuronal injury or inflammatory stimuli, its expression is markedly increased in activated microglia and astrocytes.[1] This upregulation makes TSPO an attractive target for both imaging and therapeutic intervention in neuroinflammatory disorders. The binding of this compound to TSPO initiates a cascade of intracellular events that collectively contribute to the attenuation of the neuroinflammatory response.

Quantitative Data: Binding Affinity and Cellular Effects

The interaction of this compound with TSPO and its subsequent effects on microglial cells have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | 3.60 ± 0.41 nM | Not Specified | [5] |

| IC50 (Proliferation) | 80-120 µM | Human Neuroblastoma Cell Lines (SMS-KCN, KCNR, SMS-KAN, KANR) | [6] |

Table 1: Binding Affinity and Proliferative Effects of this compound.

| Experimental Condition | Analyte | Effect of this compound | Cell Line | Reference |

| CoCl2-induced hypoxia (0.7 mM) | TSPO Protein Expression | Prevents 42% increase | BV-2 | [7] |

| CoCl2-induced hypoxia (0.5 mM) | Cell Viability | Increases viability from 46.3% to 80.3% | H1299 | [7] |

| CoCl2-induced hypoxia (0.5 mM) | Apoptotic Cell Death | Prevents 117% increase | H1299 | [7] |

| CoCl2-induced hypoxia (0.5 mM) | Cardiolipin Peroxidation | Prevents 38% increase | H1299 | [7] |

| CoCl2-induced hypoxia (0.5 mM) | Mitochondrial Membrane Potential Depolarization | Prevents 13% depolarization | H1299 | [7] |

Table 2: Protective Effects of this compound (25 µM) in a Hypoxia-like Model.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways within microglia. A central mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex responsible for the production of potent pro-inflammatory cytokines.

Inhibition of the NLRP3 Inflammasome Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce neuroinflammation in experimental models.[8] LPS triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome. This compound has been shown to effectively suppress this pathway.[9][10][11]

The binding of this compound to TSPO on the mitochondrial membrane leads to a reduction in the production of reactive oxygen species (ROS).[9] ROS are a critical trigger for the assembly and activation of the NLRP3 inflammasome. By decreasing ROS levels, this compound prevents the subsequent activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[9][10][11]

References

- 1. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]

- 5. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 6. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of the Classical TSPO Ligand this compound on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 10. fujifilmcdi.com [fujifilmcdi.com]

- 11. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PK 11195 in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of the isoquinoline carboxamide derivative, PK 11195, in mitochondrial function. Primarily known as a specific high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), this compound has been instrumental in elucidating the functions of this outer mitochondrial membrane protein.[1][2] This document will detail the mechanisms of action of this compound on mitochondria, its impact on cellular processes such as apoptosis, and provide standardized protocols for its experimental application.

Core Mechanism of Action: Interaction with the Translocator Protein (TSPO)

This compound binds with nanomolar affinity to TSPO, a protein integrated into the outer mitochondrial membrane.[3] TSPO is a component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT) at the inner mitochondrial membrane. This complex is a critical regulator of mitochondrial function, including the transport of cholesterol and porphyrins, and is implicated in the regulation of the mitochondrial permeability transition pore (mPTP).[4][5][6]

The binding of this compound to TSPO can modulate these functions, leading to a cascade of downstream effects on mitochondrial integrity and cellular fate. While the primary binding site of this compound is TSPO, it is important to note that some studies suggest that at higher micromolar concentrations, some of its effects may be mediated through TSPO-independent mechanisms.[7]

Quantitative Data on this compound's Effects on Mitochondrial Function

The following tables summarize the key quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

Table 1: Binding Affinity of this compound to TSPO

| Parameter | Value | Cell/Tissue Type | Reference |

| Kd | 9.24 nM | Human osteoblast-like cells | [8] |

| Ki | 3.60 ± 0.41 nM | Not specified | [3] |

| Bmax | 7682 fmol/mg protein | Human osteoblast-like cells | [8] |

Table 2: Concentration-Dependent Effects of this compound on Mitochondrial Integrity

| Effect | Concentration | Cell/Tissue Type | Observations | Reference |

| Mitochondrial Swelling | 50, 100, 200 µM | Isolated rat cardiac mitochondria | Dose-dependent increase in swelling. | [5][6][9][10] |

| Cytochrome c Release | 50, 100, 200 µM | Isolated rat cardiac mitochondria | Dose-dependent increase in cytochrome c loss. | [5][6][9][10] |

| Dissipation of Mitochondrial Membrane Potential (ΔΨm) | 50, 100, 200 µM | Isolated rat cardiac mitochondria | Dose-dependent dissipation of ΔΨm. | [5][6][9][10] |

| Dissipation of Mitochondrial Membrane Potential (ΔΨm) | 75, 100 µM | U87MG and U118MG glioblastoma cells | Induced collapse of ΔΨm. | [11] |

| Prevention of ΔΨm Collapse | 25, 50, 75 µM | A172 glioblastoma cells | Prevented collapse of mitochondrial membrane potential. | [11] |

Table 3: Effects of this compound on Cellular Processes in Stress Models

| Condition | This compound Concentration | Cell Line | Effect | Reference |

| CoCl2-induced hypoxia-like condition | 25 µM | H1299 lung cells | Inhibited CoCl2-induced mitochondrial membrane potential depolarization. | |

| CoCl2-induced hypoxia-like condition | 25 µM | H1299 lung cells | Protected against CoCl2-induced decreases in cell viability, increases in cardiolipin peroxidation, and apoptotic cell death. | |

| Ischemia/Reperfusion (I/R) | 50 µM (applied during reperfusion) | Rabbit ventricular myocytes | Protected against cell death. | [12][13] |

| Ischemia/Reperfusion (I/R) | 50 µM (applied during reperfusion) | Rabbit ventricular myocytes | Prevented large-scale oscillations in ΔΨm. | [12][13] |

| Ischemia/Reperfusion (I/R) | 50 µM (applied during reperfusion) | Rabbit ventricular myocytes | Prevented the decline in mitochondrial Ca2+. | [12][14] |

| Chemotherapy/Radiotherapy | 75 µM | Egi-1 and Tfk-1 cholangiocarcinoma cells | Increased rates of apoptosis by 50-95%. | [15][16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.

Caption: Signaling pathway of this compound-mediated potentiation of apoptosis through the mPTP.

Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for isolating mitochondria for downstream applications like western blotting or functional assays.[4][9][12][17]

Materials:

-

Cell culture flasks (70-80% confluent)

-

Ice-cold PBS (Ca2+/Mg2+ free)

-

Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

-

Isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the swollen cells using a pre-chilled Dounce homogenizer with 30-50 strokes.

-

Immediately add an equal volume of 2X concentrated isolation buffer to restore isotonicity.

-

Centrifuge the homogenate at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in an appropriate buffer for downstream analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A. Using JC-1 Dye: [6][18][19]

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

Materials:

-

JC-1 staining solution (typically 1-10 µg/mL in culture medium)

-

Cultured cells in plates or on coverslips

-

Assay Buffer (e.g., PBS or HBSS)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Culture cells to the desired density.

-

Remove the culture medium and wash the cells with warm assay buffer.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells twice with assay buffer.

-

Analyze the cells immediately. In healthy cells, red J-aggregates will be prominent. In apoptotic cells with low ΔΨm, green JC-1 monomers will dominate.

-

Quantify the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

B. Using TMRM Dye: [1][2][20][21]

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials.

Materials:

-

TMRM stock solution (e.g., 10 mM in DMSO)

-

Working staining solution (e.g., 20-250 nM TMRM in complete medium)

-

Live cells on a suitable imaging dish

-

Fluorescence microscope

Procedure:

-

Prepare the TMRM staining solution in complete medium.

-

Remove the existing medium from the live cells.

-

Add the TMRM staining solution and incubate for 30 minutes at 37°C.

-

Wash the cells three times with a clear buffer like PBS.

-

Image the cells using a TRITC filter set. Bright red fluorescence indicates healthy, polarized mitochondria. A decrease in fluorescence intensity signifies depolarization.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[3][16][24][25][26]

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line using the desired method, with and without this compound.

-

Harvest 1-5 x 105 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

Measurement of Reactive Oxygen Species (ROS) using DCFDA[7][27][28][29][30]

DCFDA (2',7'–dichlorofluorescin diacetate) is a cell-permeant reagent that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

Materials:

-

DCFDA stock solution (e.g., 10 mM in DMSO)

-

Working staining solution (e.g., 20 µM DCFDA in serum-free medium or PBS)

-

Cultured cells

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Harvest and wash cells.

-

Resuspend cells in the DCFDA working solution at a concentration of approximately 1 x 106 cells/mL.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in pre-warmed PBS or medium.

-

Analyze the fluorescence intensity by flow cytometry (Excitation: 488 nm, Emission: 535 nm). An increase in fluorescence indicates an increase in cellular ROS.

Cytochrome c Release Assay by Western Blot[31][32][33][34][35]

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Cell fractionation kit or buffers (as in Protocol 1)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against Cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells as required.

-

Isolate cytosolic and mitochondrial fractions as described in the mitochondrial isolation protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for cytochrome c.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.

Conclusion

This compound remains a pivotal pharmacological tool for investigating the role of TSPO in mitochondrial function and pathology. Its ability to modulate the mitochondrial permeability transition pore, induce apoptosis in cancer cells, and protect against certain forms of cellular stress highlights the therapeutic potential of targeting TSPO. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the intricate relationship between this compound, TSPO, and mitochondrial-mediated cellular processes. Further research into both TSPO-dependent and independent effects of this compound will continue to refine our understanding of its complex biological activities.

References

- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. drexel.edu [drexel.edu]

- 5. Peripheral benzodiazepine receptor ligand, PK11195 induces mitochondria cytochrome c release and dissipation of mitochondria potential via induction of mitochondria permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem-agilent.com [chem-agilent.com]

- 20. lancaster.sc.edu [lancaster.sc.edu]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Unveiling Neuroinflammation: A Technical Guide to PK 11195 Binding Sites in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, has emerged as a critical biomarker for neuroinflammation in the central nervous system (CNS). The isoquinoline carboxamide, PK 11195, is a selective high-affinity ligand for TSPO, and its radiolabeled variants have become indispensable tools for the in vivo and ex vivo visualization and quantification of neuroinflammatory processes. Upregulated in activated microglia and astrocytes during neuronal injury or disease, TSPO provides a window into the dynamic pathological changes occurring in a range of neurological disorders. This technical guide provides an in-depth overview of this compound binding sites, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers and drug development professionals in this field.

The Core Target: Translocator Protein (TSPO)

This compound selectively binds to the 18 kDa translocator protein (TSPO), a protein primarily located on the outer mitochondrial membrane of glial cells, including microglia and astrocytes, within the CNS.[1] While expressed at low levels in the healthy brain, TSPO expression is significantly increased in response to neuronal damage and inflammation. This upregulation makes it a sensitive marker for pathological processes in a variety of neurological conditions, including neurodegenerative diseases, stroke, traumatic brain injury, and multiple sclerosis.[1][2]

The binding of this compound to TSPO is a key interaction that allows for the imaging and quantification of neuroinflammation. The high affinity of this compound for TSPO across different species has made it a widely used research tool.[1]

Quantitative Analysis of this compound Binding in the CNS

The density of TSPO, and consequently the binding of this compound, varies across different brain regions and is significantly altered in various neurological diseases. The following tables summarize quantitative data from positron emission tomography (PET) studies using [¹¹C]this compound and autoradiography studies using [³H]this compound. These values, often expressed as Binding Potential (BPnd), Distribution Volume (Vt), or Bmax (maximum binding capacity) and Kd (dissociation constant), provide a quantitative measure of TSPO expression.

| Brain Region | Healthy Control (BPnd or Vt) | Alzheimer's Disease (BPnd or Vt) | Reference |

| Medial Temporal Lobe | - | Increased | [3] |

| Occipital Cortex | - | Increased | [3] |

| Temporal Cortex | - | Increased | [3] |

| Parietal Cortex | - | Increased | [3] |

| Cuneus/Precuneus | - | Increased (correlates with memory impairment) | [3] |

Table 1: [¹¹C]this compound Binding in Alzheimer's Disease.

| Brain Region | Healthy Control (BPnd) | Parkinson's Disease (BPnd) | Reference |

| Substantia Nigra | - | Increased | [4] |

| Occipital Lobe | - | Increased | [4] |

| Basal Ganglia | - | Modest Increase | [4] |

Table 2: [¹¹C]this compound Binding in Parkinson's Disease.

| Brain Region | Healthy Control (Vt) | Multiple Sclerosis (Vt) | Reference |

| Cortical Gray Matter | - | Increased | [5] |

| Normal Appearing White Matter | - | Increased | [6] |

| Gadolinium-enhancing Lesions | - | Significantly Increased | [3] |

Table 3: [¹¹C]this compound Binding in Multiple Sclerosis.

| Brain Region | Healthy Control (Bmax, fmol/mg tissue) | Huntington's Disease (Bmax, fmol/mg tissue) | Reference |

| Putamen | - | Highly Significant Increase | [7] |

| Frontal Cortex | - | Moderate Increase | [7] |

| Temporal Cortex | - | No Significant Change | [7] |

Table 4: [³H]this compound Binding in Huntington's Disease (Post-mortem).

| Condition | Measurement | Observation | Reference |

| Traumatic Brain Injury (rat model) | [¹⁸F]DPA-714 (a TSPO ligand) uptake | Significant increase in the injured area, peaking around day 6 | [8] |

| Former NFL Players (at-risk for CTE) | [¹¹C]DPA-713 (a TSPO ligand) Vt | Significant increase in 12 brain regions compared to controls | [9] |

Table 5: TSPO Ligand Binding in Traumatic Brain Injury and Chronic Traumatic Encephalopathy.

| Ligand | Binding Affinity (Kd or Ki, nM) | Species/Tissue | Reference |

| [³H]this compound | 1.4 | Rat Brain | [1] |

| [³H]this compound | 4.3 - 6.6 | Human Brain | [1] |

| This compound (unlabeled) | Ki: 28.3 ± 4.0 (HABs), 22.3 ± 2.2 (LABs) | Human Brain | [6] |

Table 6: Binding Affinities of this compound to TSPO. *HABs: High-affinity binders; LABs: Low-affinity binders. A genetic polymorphism (rs6971) affects the binding affinity of some second-generation TSPO ligands, but this compound shows similar affinity in all subjects.[10]

Key Experimental Protocols

[¹¹C]this compound Positron Emission Tomography (PET) Imaging

This protocol outlines the key steps for performing in vivo imaging of TSPO in the human brain using [¹¹C]this compound PET.

Workflow for [¹¹C]this compound PET Imaging

References

- 1. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - ProQuest [proquest.com]

- 2. PET imaging of neuroinflammation in a rat traumatic brain injury model with radiolabeled TSPO ligand DPA-714 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET visualization of microglia in multiple sclerosis patients using [11C]PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Non-Invasive Methods for (R)-[11C]PK11195 PET Image Quantification in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased PK11195 PET binding in the cortex of patients with MS correlates with disability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Increased peripheral benzodiazepine binding sites in the brain of patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PET imaging of neuroinflammation in a rat traumatic brain injury model with radiolabeled TSPO ligand DPA-714 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of neuroinflammatory positron emission tomography biomarkers in chronic traumatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into PK 11195's Affinity for the Translocator Protein (TSPO)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the prototypical ligand PK 11195 to the 18 kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation and a potential therapeutic target. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with this compound-TSPO interaction, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity of this compound for TSPO

The affinity of this compound for TSPO has been extensively characterized across various species and tissues. The following table summarizes key quantitative data, providing a comparative reference for researchers.

| Species | Tissue/Cell Type | Radioligand | Binding Parameter | Value (nM) | Reference |

| Human | Brain | [3H]PK11195 | Kd | 4.3 - 6.6 | [1] |

| Human | Brain | [3H]PBR28 (competitor) | Ki | ~28.5 - 30.6 | [2] |

| Human | Platelets | [3H]PK11195 | Kd | 29.25 | [3] |

| Rat | Brain | [3H]PK11195 | Kd | 1.4 | [1] |

| Rat | Kidney | [3H]PK11195 | Ki | 9.3 ± 0.5 | [4][5] |

| U87MG Cells | Membranes | [3H]PK11195 | Kon (M-1min-1) | 9.15 x 106 | [6] |

| U87MG Cells | Membranes | [3H]PK11195 | Koff (min-1) | 0.0264 | [6] |

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) is a measure of the affinity of a competitive ligand. Kon and Koff are the association and dissociation rate constants, respectively.

Experimental Protocols

Radioligand Binding Assay: Determining TSPO Binding Affinity

This protocol outlines a competitive radioligand binding assay using [3H]PK11195 to determine the binding affinity of a test compound for TSPO in membrane preparations.

Materials:

-

Membrane preparation expressing TSPO (e.g., from U87MG cells, rat kidney, or human platelets).[4][6]

-

[3H]PK11195 (Radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[3]

-

Glass fiber filters (e.g., GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane suspension.[3]

-

Assay Setup: In a 96-well plate or individual tubes, add the following components in order:

-

Incubation: Incubate the mixture at a specific temperature (e.g., 22-25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[3][6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging with 11C-PK11195

Positron Emission Tomography (PET) with the radioligand --INVALID-LINK---PK11195 is a powerful technique to visualize and quantify TSPO expression in the living brain, providing a marker of neuroinflammation.[8][9][10][11]

Procedure:

-

Subject Preparation: The subject is positioned in the PET scanner. A cannula is typically inserted for radiotracer injection and, if required for kinetic modeling, for arterial blood sampling.

-

Radiotracer Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously.[1]

-

PET Scan Acquisition: Dynamic PET data are acquired over a specific duration (e.g., 60 minutes) following the injection.[1]

-

Arterial Blood Sampling (for kinetic modeling): If a full kinetic analysis is being performed, arterial blood samples are collected at timed intervals throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[1]

-

Image Reconstruction: The raw PET data are reconstructed into a series of 3D images over time.

-

Image Analysis:

-

Co-registration: The PET images are co-registered with the subject's anatomical MRI scan to define regions of interest (ROIs).

-

Kinetic Modeling: The time-activity curves (TACs) for each ROI are analyzed using pharmacokinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the total distribution volume (VT) or the binding potential (BPND), which reflect the density of TSPO.[1]

-

Simplified Methods: In the absence of arterial blood sampling, reference region-based methods can be used, although finding a true reference region devoid of TSPO can be challenging.

-

Signaling Pathways Modulated by this compound

The interaction of this compound with TSPO can trigger several downstream signaling cascades, influencing cellular processes such as apoptosis and inflammation.

TSPO and Apoptosis

This compound has been shown to modulate apoptosis, a process of programmed cell death. At high concentrations, it can promote apoptosis, potentially by influencing the mitochondrial permeability transition pore (mPTP).

TSPO and NLRP3 Inflammasome Activation

Recent studies have highlighted the role of TSPO and its ligands in modulating the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This compound has been shown to inhibit NLRP3 inflammasome activation, suggesting a potential anti-inflammatory role.

This technical guide provides a foundational understanding of this compound's interaction with TSPO. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments in this critical area of study. Further investigation into the nuanced mechanisms of TSPO modulation by various ligands will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of neurological and inflammatory disorders.

References

- 1. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

- 8. In vivo imaging of microglial activation with [11C](R)-PK11195 PET in idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [11C](R)-PK11195 positron emission tomography imaging of activated microglia in vivo in Rasmussen's encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [11C](R)-PK11195 PET imaging of microglial activation in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11 C-PK11195 PET-based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of PK 11195 on Steroidogenesis: A Technical Guide on a Shifting Paradigm

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the isoquinoline carboxamide PK 11195 has been a cornerstone in the study of steroidogenesis, primarily due to its high affinity for the 18 kDa translocator protein (TSPO). The prevailing model posited that this compound modulates steroid synthesis by influencing TSPO-mediated cholesterol transport into mitochondria, the rate-limiting step in steroid production. However, recent compelling evidence has challenged this fundamental assumption, demonstrating that this compound can influence steroidogenesis through mechanisms independent of TSPO. This technical guide provides an in-depth examination of the multifaceted effects of this compound on steroid synthesis. It consolidates quantitative data from key studies, presents detailed experimental protocols for assessing steroidogenesis, and visualizes the signaling pathways implicated in its action. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and the current, evolving perspective on the role of this compound in steroid hormone production, highlighting a significant paradigm shift in the field.

Introduction: The Evolving Role of this compound in Steroidogenesis

The synthesis of steroid hormones, a process fundamental to numerous physiological functions, begins with the transport of cholesterol from the outer to the inner mitochondrial membrane. This translocation is facilitated by a complex of proteins, with the translocator protein (TSPO) historically considered a central player. This compound, a specific ligand for TSPO, was instrumental in elucidating this pathway and has been widely used as a tool to modulate steroid production in various steroidogenic cells, including those in the adrenal glands and gonads.

Early research established a seemingly clear relationship: this compound, by binding to TSPO, could stimulate the production of steroids such as progesterone, testosterone, and corticosterone.[1] This led to the widespread use of this compound as a pharmacological tool to investigate the role of TSPO in both normal physiology and pathological conditions.

However, the simplicity of this model has been called into question by recent groundbreaking studies. Research utilizing TSPO-knockout cell lines has demonstrated that this compound can still exert a stimulatory effect on steroidogenesis even in the complete absence of its supposed primary target.[2][3] This pivotal finding suggests that the effects of this compound are more complex than previously understood and may involve off-target or alternative mechanisms. This guide will delve into both the historical, TSPO-dependent model and the emerging evidence for TSPO-independent actions of this compound.

Quantitative Effects of TSPO Ligands on Steroid Production

The following tables summarize the quantitative data on the effects of this compound and other notable TSPO ligands on the production of various steroid hormones. This data is compiled from studies using different cell lines and experimental conditions, reflecting the diverse contexts in which these compounds have been investigated.

Table 1: Effects of TSPO Ligands on Progesterone Production

| Cell Line | Ligand | Concentration | Agonist/Stimulus | Observed Effect | Reference |

| MA-10 Leydig Cells | This compound | 10 µM | None | ~3-4 fold increase from baseline | [2] |

| MA-10 Leydig Cells (TSPO knockout) | This compound | 10 µM | None | ~3-4 fold increase from baseline | [2] |

| Y-1 Adrenal Tumor Cells | This compound | Not specified | None | ~2-fold increase from baseline | [2] |

Table 2: Effects of TSPO Ligands on Androgen Production

| Cell Line/Tissue Model | Ligand | Concentration | Agonist/Stimulus | Observed Effect | Reference |

| Rat Decapsulated Testes | Ro5-4864 | 1 µM | hCG | Significant increase in testosterone secretion | [4] |

| Rat Decapsulated Testes | Ro5-4864 | 1 µM | Basal | Significant increase in testosterone secretion | [4] |

| Male Sprague-Dawley Rats (in vivo) | FGIN-1-27 | Single dose | None | Rapid and sustained increase in serum testosterone | [5] |

Table 3: Effects of TSPO Ligands on Corticosteroid Production

| Cell Line/Tissue Model | Ligand | Concentration | Agonist/Stimulus | Observed Effect | Reference |

| Cultured Bovine Zona Glomerulosa Cells | This compound | Not specified | HDL-Cholesterol | Stimulation of aldosterone synthesis | [1] |

| Cultured Bovine Zona Glomerulosa Cells | Ro5-4864 | Not specified | HDL-Cholesterol | Stimulation of aldosterone synthesis | [1] |

| Hypophysectomized Rats (in vivo) | FGIN-1-27 | Not specified | None | Increased corticosterone in adrenal glands and plasma | [6] |

Key Experimental Protocols

The following sections provide detailed methodologies for common assays used to evaluate the effects of compounds like this compound on steroidogenesis.

H295R Steroidogenesis Assay (adapted from OECD TG 456)

The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis, making it a valuable in vitro model.

-

Cell Culture and Plating:

-

Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with bovine serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.

-

Once confluent, detach the cells using a suitable enzyme (e.g., trypsin).

-

Seed the cells into 24-well plates at a density that allows for optimal growth and steroid production during the assay period. Allow the cells to acclimate for 24 hours.

-

-

Chemical Exposure:

-

Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in the cell culture medium. Typically, seven concentrations are used to generate a dose-response curve.

-

Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include solvent controls (medium with the same concentration of solvent used for the test compound) and positive controls (e.g., forskolin to stimulate steroidogenesis, and a known inhibitor).

-

Incubate the cells with the test compound for 48 hours.

-

-

Sample Collection and Hormone Analysis:

-

After the 48-hour incubation, collect the cell culture medium from each well.

-

Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until hormone analysis.

-

Quantify the concentration of steroid hormones (e.g., testosterone and estradiol) in the medium using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

-

-

Cell Viability Assay:

-

Immediately after collecting the medium, assess the viability of the cells in each well using a standard method like the MTT assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

-

Steroid Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying steroid hormones. The following is a general protocol for a competitive binding RIA.

-

Reagents and Materials:

-

Specific antibody against the steroid of interest (e.g., anti-progesterone antibody).

-

Radiolabeled steroid (e.g., [³H]-progesterone or [¹²⁵I]-progesterone histamine).

-

Unlabeled steroid standards of known concentrations.

-

Assay buffer.

-

Separating agent (e.g., dextran-coated charcoal or a second antibody).

-

Scintillation fluid and a scintillation counter.

-

-

Assay Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the unlabeled steroid standard in the assay buffer to create a standard curve.

-

Sample Preparation: Dilute the cell culture medium or extracted samples in the assay buffer to a concentration that falls within the range of the standard curve.

-

Immunoassay:

-

Pipette a defined volume of standards, samples, and controls into appropriately labeled assay tubes.

-

Add a fixed amount of the specific antibody to each tube (except for the non-specific binding tubes).

-

Add a fixed amount of the radiolabeled steroid to all tubes.

-

Vortex the tubes and incubate for a specified period (e.g., 2-3 hours at room temperature or overnight at 4°C) to allow for competitive binding.

-

-

Separation of Bound and Free Steroid:

-

Add the separating agent (e.g., cold charcoal suspension) to each tube to adsorb the unbound steroid.

-

Incubate for a short period on ice and then centrifuge to pellet the charcoal.

-

-

Counting and Data Analysis:

-

Decant the supernatant (containing the antibody-bound radiolabeled steroid) into scintillation vials.

-

Add scintillation fluid and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Calculate the percentage of bound radiolabeled steroid for each standard and sample.

-

Plot the percentage of bound radiolabeled steroid against the concentration of the unlabeled standards to generate a standard curve.

-

Determine the concentration of the steroid in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

-

Signaling Pathways and Mechanisms of Action

The mechanism by which this compound influences steroidogenesis is a subject of ongoing research and debate. The following diagrams illustrate both the historical model and the emerging, more complex picture.

The Historical TSPO-Dependent Pathway

For many years, the stimulatory effect of this compound on steroidogenesis was attributed to its interaction with TSPO, a key component of the mitochondrial cholesterol import machinery.

Caption: Historical model of this compound action via TSPO modulation.

In this model, trophic hormones activate the cAMP/PKA signaling cascade, leading to the synthesis and activation of the Steroidogenic Acute Regulatory (StAR) protein. StAR then interacts with a protein complex on the outer mitochondrial membrane, including TSPO, to facilitate the transport of cholesterol to the inner mitochondrial membrane where the enzyme P450scc converts it to pregnenolone, the precursor for all other steroid hormones. This compound was thought to enhance this process by binding to TSPO and promoting cholesterol translocation.

Emerging TSPO-Independent Mechanisms

The discovery that this compound stimulates steroidogenesis in TSPO-knockout cells necessitates the exploration of alternative mechanisms. While a definitive pathway has yet to be elucidated, several hypotheses are being investigated.

Caption: Hypothesized TSPO-independent mechanisms of this compound.

The leading hypotheses for the TSPO-independent action of this compound include:

-

Inhibition of ABC Transporters: this compound has been shown to inhibit certain ATP-binding cassette (ABC) transporters.[2] These transporters are involved in the efflux of various molecules from cells, and their inhibition could potentially alter the intracellular concentrations of substrates or signaling molecules relevant to steroidogenesis.

-

Modulation of the Mitochondrial Permeability Transition Pore (mPTP): Some studies suggest that this compound can interact with components of the mPTP, a protein complex that regulates mitochondrial membrane permeability.[7][8] By modulating the mPTP, this compound could influence mitochondrial function and, consequently, steroid synthesis.

-

Alteration of Membrane Fluidity: Being a lipophilic molecule, this compound can intercalate into cellular membranes. This may alter the physical properties of the mitochondrial membranes, such as their fluidity, which could in turn affect the efficiency of cholesterol transport to the inner mitochondrial membrane, independent of a direct interaction with TSPO.[9]

A Typical Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the effects of a compound like this compound on steroidogenesis in a cell-based assay.

References

- 1. Regulation of adrenocortical steroidogenesis by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PK11195 Effect on Steroidogenesis Is Not Mediated Through the Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PK11195 effect on steroidogenesis is not mediated through the translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of GABA and benzodiazepines on testicular androgen production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of brain steroidogenesis by 2-aryl-indole-3-acetamide derivatives acting at the mitochondrial diazepam-binding inhibitor receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peripheral benzodiazepine receptor ligand, PK11195 induces mitochondria cytochrome c release and dissipation of mitochondria potential via induction of mitochondria permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]

Beyond the Translocator Protein: A Technical Guide to the Cellular Targets of PK 11195

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has been extensively utilized as a radiotracer for imaging neuroinflammation and as a pharmacological tool to probe TSPO function. However, a growing body of evidence reveals that the biological activities of this compound extend beyond its interaction with TSPO, implicating a range of off-target cellular interactions. Understanding these non-TSPO targets is critical for the accurate interpretation of experimental data and for the development of more specific therapeutic agents. This in-depth technical guide summarizes the current knowledge of the cellular targets of this compound beyond TSPO, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Cellular Targets and Mechanisms

The off-target effects of this compound are primarily centered around mitochondrial functions and interactions with other cellular proteins. The following sections detail these interactions.

Mitochondrial Permeability Transition Pore (mPTP)

A significant non-TSPO-mediated effect of this compound is the induction of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3] Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[1][2]

Quantitative Data on mPTP Induction by this compound

| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Inhibitor | Reference |

| Mitochondrial Swelling | Isolated rat cardiac mitochondria | 50, 100, 200 µM | Dose-dependent increase in swelling | Cyclosporin A (0.2 µM) | [1][2] |

| Cytochrome c Release | Isolated rat cardiac mitochondria | 50, 100, 200 µM | Dose-dependent increase in release | Cyclosporin A (0.2 µM) | [1][2] |

| Mitochondrial Membrane Potential | Isolated rat cardiac mitochondria | 50, 100, 200 µM | Dose-dependent dissipation | Cyclosporin A (0.2 µM) | [1][2] |

| Protein Phosphorylation | Isolated purified rat brain mitochondria | Nanomolar range | Increased phosphorylation of 3.5 and 17 kDa polypeptides in the presence of elevated Ca2+ | Staurosporine | [4] |

Experimental Protocol: Isolation of Mitochondria and Measurement of Mitochondrial Swelling

This protocol is adapted from studies investigating the effect of this compound on isolated cardiac mitochondria.[1][2]

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge capable of reaching 10,000 x g

-

Spectrophotometer

-

This compound

-

Cyclosporin A

Procedure:

-

Excise fresh heart tissue and place it in ice-cold isolation buffer.

-

Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable assay buffer.

-

To measure swelling, incubate the isolated mitochondria in the assay buffer in the presence of various concentrations of this compound (e.g., 50, 100, 200 µM).

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

For inhibition studies, pre-incubate the mitochondria with an mPTP inhibitor like Cyclosporin A (e.g., 0.2 µM) before adding this compound.

Signaling Pathway: this compound-Induced mPTP Opening and Apoptosis

Caption: this compound induces mPTP opening, leading to apoptosis.

Human Constitutive Androstane Receptor (hCAR)

This compound has been shown to inhibit the human constitutive androstane receptor (hCAR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters.[5] This interaction is species-specific and has not been observed in rodents.[5]

Experimental Workflow: Investigating hCAR Inhibition

Caption: Workflow for assessing this compound's inhibition of hCAR.

P-glycoprotein (MDR1)

In the context of cancer chemotherapy, this compound has been observed to block the efflux activity of P-glycoprotein (P-gp), also known as the multidrug resistance protein 1 (MDR1).[6][7] This inhibition can sensitize cancer cells to chemotherapeutic agents that are substrates of P-gp.

Logical Relationship: this compound and Chemosensitization

Caption: this compound inhibits P-gp, increasing chemotherapy efficacy.

NLRP3 Inflammasome

Recent studies have indicated that this compound can modulate the inflammatory response by inhibiting the activation of the NLRP3 inflammasome in microglial cells.[8] This effect leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Signaling Pathway: this compound and NLRP3 Inflammasome Inhibition

Caption: this compound inhibits NLRP3 inflammasome via ROS reduction.

Discussion and Implications

The identification of cellular targets for this compound beyond TSPO has significant implications for both basic research and clinical applications.

-

Interpretation of TSPO Research: The off-target effects of this compound necessitate a careful re-evaluation of studies that have used this ligand as a specific probe for TSPO function. Observed biological effects may be a composite of both TSPO-dependent and -independent mechanisms.

-

Drug Development: The ability of this compound to interact with targets like the mPTP and P-glycoprotein suggests potential therapeutic applications in areas such as apoptosis induction in cancer and overcoming multidrug resistance. However, the lack of specificity is a major hurdle. Future drug development efforts should focus on designing ligands with higher selectivity for their intended targets.

-

Neuroinflammation Imaging: While [11C]PK11195 has been a valuable tool for PET imaging of neuroinflammation, its off-target binding could contribute to non-specific signals.[5] The development of second and third-generation TSPO radiotracers with improved specificity and lower off-target binding is crucial for more accurate in vivo imaging.

Conclusion

This compound is a pharmacologically complex molecule with a range of cellular targets that extend beyond its well-characterized interaction with TSPO. This technical guide has provided a comprehensive overview of these non-TSPO targets, including the mitochondrial permeability transition pore, the human constitutive androstane receptor, P-glycoprotein, and the NLRP3 inflammasome. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the multifaceted pharmacology of this compound is essential for advancing our knowledge of its biological effects and for the development of next-generation therapeutics with improved target specificity.

References

- 1. Peripheral benzodiazepine receptor ligand, PK11195 induces mitochondria cytochrome c release and dissipation of mitochondria potential via induction of mitochondria permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of PK11195 and Protoporphyrin IX Can Modulate Chronic Alcohol Intoxication in Rat Liver Mitochondria under the Opening of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-affinity peripheral benzodiazepine receptor ligand, PK11195, regulates protein phosphorylation in rat brain mitochondria under control of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 6. PK11195, a peripheral benzodiazepine receptor ligand, chemosensitizes acute myeloid leukemia cells to relevant therapeutic agents by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

An In-depth Technical Guide to PK 11195 in Models of Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and reactive astrocytes. This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation. PK 11195, a specific ligand for TSPO, has been instrumental in studying neuroinflammation in various preclinical and clinical settings. This technical guide provides a comprehensive overview of the use of this compound in models of neurodegenerative disease, focusing on its mechanism of action, experimental applications, and quantitative outcomes.

Mechanism of Action of this compound

This compound is an isoquinoline carboxamide that binds with high affinity to TSPO.[1] Its mechanism of action in the context of neurodegenerative diseases is multifaceted and involves the modulation of several key cellular processes:

-

Modulation of Neuroinflammation: this compound has been shown to suppress microglial activation and the production of pro-inflammatory cytokines.[2][3][4] One of the key pathways implicated is the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] By binding to TSPO, this compound can interfere with the activation of the NLRP3 inflammasome, thereby reducing the inflammatory cascade.[2][3]

-

Regulation of Mitochondrial Function: TSPO is located on the outer mitochondrial membrane and is involved in mitochondrial respiration and steroidogenesis.[4][5] this compound, by interacting with TSPO, can influence mitochondrial function, including the modulation of reactive oxygen species (ROS) production and the mitochondrial membrane potential.[5][6] In some contexts, it has been shown to protect against mitochondrial dysfunction and cell death.[6]

-

Induction of Autophagy: Recent studies suggest that this compound can protect against cognitive dysfunction by inhibiting cellular autophagy in microglia.[7] Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in neurodegenerative diseases.

-

Neurosteroid Synthesis: TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid synthesis. Neurosteroids have neuroprotective and anti-inflammatory properties. This compound can modulate the synthesis of neurosteroids, which may contribute to its therapeutic effects.[8]

-

Apoptosis Regulation: this compound has been shown to sensitize cells to apoptosis, particularly in cancer models, through a mitochondrial-dependent pathway.[9][10] However, in the context of neurodegeneration, its role in apoptosis is more complex and may depend on the specific cellular context and disease model.

Data Presentation: Quantitative Data on this compound

The following tables summarize key quantitative data related to the use of this compound in neurodegenerative disease models.

Table 1: Binding Affinity of this compound for TSPO

| Parameter | Value | Species/System | Reference |

| Ki | 3.60 ± 0.41 nM | Rat brain | [11] |

| Ki | 0.602 - 3.60 nM | - | [12] |

| IC50 | 4.1 nM | - | [11] |

Table 2: Effects of this compound in Alzheimer's Disease Models

| Model | Treatment | Outcome Measure | Result | Reference |

| 3xTg-AD mice (aged female) | This compound (once weekly for 5 weeks) | Aβ deposition (Subiculum) | Significant reduction | [3] |

| 3xTg-AD mice (aged female) | This compound (once weekly for 5 weeks) | Soluble Aβ42 (Detergent soluble fraction) | Significant decrease (p=0.005) | [3] |

| 3xTg-AD mice (aged female) | This compound (once weekly for 5 weeks) | IL-6 mRNA expression (Hippocampus) | Significant increase (p < 0.05) | [2][3] |

| APP/PS1 transgenic mice | - | --INVALID-LINK---PK11195 binding | Progressive increase with age | [13] |

| Postmortem AD frontal cortex | - | --INVALID-LINK---PK11195 binding | Significantly higher than controls | [13] |

| C57/BL6 mice (LPS-induced) | This compound (3 mg/kg, i.p.) | Hippocampal Aβx-42 levels | Decreased | [8] |

| C57/BL6 mice (LPS-induced) | This compound (3 mg/kg, i.p.) | Cognitive function (Morris water maze) | Protected against deficits | [8][14] |

Table 3: Effects of this compound in Parkinson's Disease Models

| Model | Treatment | Outcome Measure | Result | Reference |

| PD Patients | - | --INVALID-LINK---PK11195 PET Binding | Increased in pons, basal ganglia, frontal and temporal cortical regions | [7] |

| PD Patients | Celecoxib (COX-2 inhibitor) | [11C]-PK11195 Binding Potential | No significant reduction | [15] |

Table 4: Effects of this compound on Cytokine Levels in Neuroinflammation Models

| Model | Treatment | Cytokine | Result | Reference |

| BV-2 microglial cells (LPS-stimulated) | This compound | IL-1β secretion | Reduced | [2][3] |

| BV-2 microglial cells (LPS-stimulated) | This compound | IL-18 secretion | Reduced | [2][3] |

| 3xTg-AD mice | This compound | IL-6 mRNA (Hippocampus) | Increased | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

[3H]this compound Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to TSPO.

Materials:

-

Brain tissue homogenates or cell membranes expressing TSPO

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, add the membrane preparation, [3H]this compound at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki) from the IC50 value.[5][7][13]

[11C]this compound PET Imaging in Mice

Positron Emission Tomography (PET) with [11C]this compound allows for the in vivo visualization and quantification of TSPO expression.

Materials:

-

[11C]this compound radiotracer

-

Animal PET scanner

-

Anesthesia (e.g., isoflurane)

-

Animal model of neurodegenerative disease and control animals

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in the PET scanner.

-

Radiotracer Injection: Inject a bolus of [11C]this compound intravenously via the tail vein.

-

PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

-

Image Reconstruction: Reconstruct the PET data into a series of 3D images over time.

-

Image Analysis:

-

Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.

-

Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex, striatum).

-

Generate time-activity curves (TACs) for each ROI.

-

Use kinetic modeling (e.g., simplified reference tissue model) to quantify the binding potential (BPND), which is an index of TSPO density.[6][16][17]

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This is a widely used animal model to study the effects of anti-inflammatory compounds like this compound.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Mice (e.g., C57BL/6)

-

Saline solution

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline) to the mice.

-

LPS Injection: After a specific pretreatment time (e.g., 30 minutes), inject LPS (e.g., 0.5-1 mg/kg, intraperitoneally) to induce neuroinflammation. Control animals receive a saline injection.

-

Behavioral Testing: At a designated time point after LPS injection (e.g., 24 hours or 7 days), perform behavioral tests such as the Morris water maze to assess cognitive function.

-

Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis (e.g., immunohistochemistry for microglial markers, ELISA for cytokines, Western blotting for inflammatory proteins).[14][18][19]

Morris Water Maze

This test is used to assess spatial learning and memory in rodents.

Materials:

-

A large circular pool filled with opaque water

-

An escape platform submerged just below the water surface

-

Video tracking system

Procedure:

-

Acquisition Phase:

-

Place the mouse in the pool at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

-

Repeat this for several trials per day over several days.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time spent in the target quadrant indicate better spatial learning and memory.[20][21][22][23][24]

Mandatory Visualization

Signaling Pathways

// Nodes PK11195 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSPO [label="TSPO\n(Outer Mitochondrial Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL18 [label="IL-18", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neurosteroids [label="Neurosteroid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PK11195 -> TSPO [label="Binds to"]; TSPO -> NLRP3 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; NLRP3 -> Caspase1 [label="Activates"]; Caspase1 -> IL1b [label="Cleaves pro-IL-1β to"]; Caspase1 -> IL18 [label="Cleaves pro-IL-18 to"]; IL1b -> Neuroinflammation; IL18 -> Neuroinflammation; TSPO -> Autophagy [label="Modulates", color="#34A853", fontcolor="#34A853"]; Autophagy -> Neuroprotection; TSPO -> Mitochondria [label="Located in"]; Mitochondria -> ROS [label="Modulates"]; Mitochondria -> Apoptosis [label="Regulates"]; TSPO -> Neurosteroids [label="Promotes"]; Neurosteroids -> Neuroprotection; Neuroinflammation -> Apoptosis [style=dashed]; ROS -> NLRP3 [label="Activates", style=dashed]; } dot Caption: Signaling pathways modulated by this compound through TSPO.

Experimental Workflows

// Nodes start [label="Start: In Vivo Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Select Animal Model\n(e.g., 3xTg-AD, LPS-induced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Administer this compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; behavior [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"]; imaging [label="In Vivo Imaging\n(e.g., [11C]this compound PET)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tissue [label="Tissue Collection\n(Brain)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Ex Vivo Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ihc [label="Immunohistochemistry\n(Iba1, GFAP, Aβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="ELISA\n(Cytokines, Aβ levels)", fillcolor="#FBBC05", fontcolor="#202124"]; wb [label="Western Blot\n(Inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> animal_model; animal_model -> treatment; treatment -> behavior; treatment -> imaging; behavior -> tissue; imaging -> tissue; tissue -> analysis; analysis -> ihc; analysis -> elisa; analysis -> wb; ihc -> end; elisa -> end; wb -> end; } dot Caption: General workflow for in vivo studies with this compound.

// Nodes pk11195_binds [label="this compound binds to TSPO on activated microglia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation_mod [label="Modulation of Inflammatory Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; nlrp3_inhib [label="Inhibition of NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cytokine_red [label="Reduced Pro-inflammatory Cytokine Release\n(IL-1β, IL-18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autophagy_mod [label="Modulation of Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; mito_func [label="Regulation of Mitochondrial Function", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ros_red [label="Reduced Oxidative Stress", fillcolor="#5F6368", fontcolor="#FFFFFF"]; neuroprotection [label="Neuroprotective Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cognitive_imp [label="Improved Cognitive Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathology_red [label="Reduced Neuropathology\n(e.g., Aβ deposition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];